molecular formula C19H17F3N2O2 B11025140 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B11025140
M. Wt: 362.3 g/mol
InChI Key: VSOFNFIKBRXQPO-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a methoxy group on the indole ring and a trifluorophenyl group on the acetamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The trifluorophenyl group may enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H17F3N2O2

Molecular Weight

362.3 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C19H17F3N2O2/c1-26-18-4-2-3-17-13(18)5-7-24(17)8-6-23-19(25)10-12-9-15(21)16(22)11-14(12)20/h2-5,7,9,11H,6,8,10H2,1H3,(H,23,25)

InChI Key

VSOFNFIKBRXQPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CC3=CC(=C(C=C3F)F)F

Origin of Product

United States

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